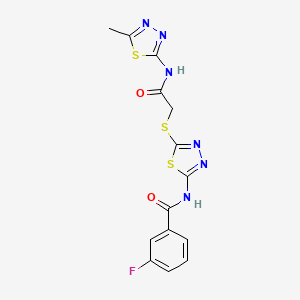
3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C10H11FN2O3S and its molecular weight is 258.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Automated Solid-Phase Extraction and Measurement
This study discusses a high-throughput method for measuring trace levels of 13 PFCs, including perfluorosulfonamides, in serum and milk using an automated solid-phase extraction (SPE) followed by high-performance liquid chromatography-tandem mass spectrometry. The method is sensitive and suitable for large epidemiological studies to assess exposure to PFCs, including human exposure to long-alkyl-chain perfluorocarboxylates which seems to be widespread. The study also suggests the need for additional studies to determine the partitioning of PFCs into milk and calls for large epidemiological studies to determine PFC levels among the U.S. general population (Kuklenyik, 2004).
Perfluorooctanesulfonate and Related Fluorochemicals in Human Blood
This research measures the concentrations of PFOS and other perfluorochemicals in human blood/serum/plasma samples from several countries, identifying PFOS as the predominant compound found in blood. The study highlights differences in PFOS concentrations across countries, suggesting varying levels and compositions of perfluorochemicals, different exposure patterns, and the need for further studies to identify sources and pathways of human exposure to these chemicals (Kannan, 2004).
Serum Concentrations of Perfluorooctanesulfonate and Other Fluorochemicals in an Elderly Population
This study assesses the concentrations of PFOS and other fluorochemicals in the serum of elderly humans. The results indicate that serum PFOS concentrations are slightly lower among the most elderly and do not differ significantly by sex or years of residence in Seattle. The study concludes that the geometric mean serum PFOS concentration in non-occupational adult populations is likely around 30-40 ppb, with 95% of the population's serum PFOS concentrations below 100 ppb (Olsen, 2004).
ADONA and Perfluoroalkylated Substances in Plasma Samples of German Blood Donors
This study quantifies the body burden of different perfluorinated substances in adult populations living close to or about 80km apart from a former perfluorooctanoate (PFOA) production plant, and in a control population. The results show the highest 95th percentile levels for certain perfluorinated compounds and a marked decline over time in the concentration of PFOA and PFOS in all study regions. The study suggests that while health risks related to ADONA (a replacement emulsifier) are unlikely under the present exposure situation, the exposure to PFOA via tap water should be reduced markedly (Fromme, 2017).
Eigenschaften
IUPAC Name |
3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3S/c11-7-2-1-3-9(4-7)17(15,16)13-8-5-10(14)12-6-8/h1-4,8,13H,5-6H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEBXDFGDGDVBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NS(=O)(=O)C2=CC=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(3-Fluoro-4-methoxyphenyl)acetyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2645189.png)

![Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2645193.png)
![3-Fluoro-5-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2645194.png)


![4-methyl-3-[(2-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2645198.png)


![1-(4-tert-butylbenzoyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2645205.png)
![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2645206.png)
![nicotinaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B2645207.png)
![4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2645209.png)
![N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N,4,5-trimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2645210.png)
